molecular formula C10H17N3O2S B4844913 2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide

2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide

Cat. No. B4844913
M. Wt: 243.33 g/mol
InChI Key: KMFUENLLBONLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide, also known as CPCT, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPCT is a hydrazinecarbothioamide derivative that has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cells. 2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been found to bind to the ribosome, which is responsible for protein synthesis, and prevent it from functioning properly. This results in the death of the cell.
Biochemical and Physiological Effects:
2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide is that it has been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one limitation of 2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different types of cells.

Future Directions

There are many potential future directions for research on 2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide. One direction could be to study its effects on different types of cancer cells to determine its potential as a cancer treatment. Another direction could be to study its antibacterial and antifungal properties in more detail to develop new antibiotics. Additionally, further research could be done to understand the mechanism of action of 2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide and how it affects different types of cells.

Scientific Research Applications

2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. 2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-(cyclopropanecarbonylamino)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c14-9(7-3-4-7)12-13-10(16)11-6-8-2-1-5-15-8/h7-8H,1-6H2,(H,12,14)(H2,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFUENLLBONLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
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2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
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2-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide

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